molecular formula C21H24N2O8S2 B14673027 1H-Pyrrole-2,5-dione, 1-(3-(dimethylamino)propyl)-, (1,1'-biphenyl)-ar,ar'-disulfonate CAS No. 39723-66-5

1H-Pyrrole-2,5-dione, 1-(3-(dimethylamino)propyl)-, (1,1'-biphenyl)-ar,ar'-disulfonate

Cat. No.: B14673027
CAS No.: 39723-66-5
M. Wt: 496.6 g/mol
InChI Key: XOSRFUWLRZMQKT-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 1-(3-(dimethylamino)propyl)-, (1,1’-biphenyl)-ar,ar’-disulfonate is a complex organic compound with a unique structure that combines a pyrrole ring, a dimethylamino propyl group, and a biphenyl disulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2,5-dione, 1-(3-(dimethylamino)propyl)-, (1,1’-biphenyl)-ar,ar’-disulfonate typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, and Suzuki–Miyaura reactions. These methods are chosen based on their efficiency, cost-effectiveness, and ability to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2,5-dione, 1-(3-(dimethylamino)propyl)-, (1,1’-biphenyl)-ar,ar’-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce a range of substituted pyrrole compounds .

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-(3-(dimethylamino)propyl)-, (1,1’-biphenyl)-ar,ar’-disulfonate has numerous scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(3-(dimethylamino)propyl)-, (1,1’-biphenyl)-ar,ar’-disulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

39723-66-5

Molecular Formula

C21H24N2O8S2

Molecular Weight

496.6 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]pyrrole-2,5-dione;3-phenylbenzene-1,2-disulfonic acid

InChI

InChI=1S/C12H10O6S2.C9H14N2O2/c13-19(14,15)11-8-4-7-10(12(11)20(16,17)18)9-5-2-1-3-6-9;1-10(2)6-3-7-11-8(12)4-5-9(11)13/h1-8H,(H,13,14,15)(H,16,17,18);4-5H,3,6-7H2,1-2H3

InChI Key

XOSRFUWLRZMQKT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(=O)C=CC1=O.C1=CC=C(C=C1)C2=C(C(=CC=C2)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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